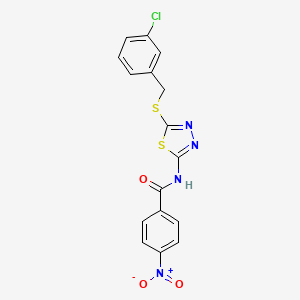

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Description

Historical Development of Thiadiazole-Based DNA Repair Inhibitors

The medicinal chemistry of 1,3,4-thiadiazoles dates to the 1950s, when researchers first recognized their heterocyclic core’s capacity to interact with biological macromolecules. Early work on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives revealed concentration-dependent DNA binding through hyperchromic shifts in UV-Vis spectra, with binding constants reaching 13.3 × 10⁴ M⁻¹ for optimal compounds. This DNA affinity, combined with enzymatic inhibition potential, spurred development of hybrid molecules incorporating hydroxamate groups for histone deacetylase (HDAC) inhibition, as seen in 2,5-diphenyl-1,3,4-thiadiazole derivatives exhibiting 15 nM IC₅₀ against HDAC1.

Parallel advancements in polymerase inhibition emerged through structure-activity relationship (SAR) studies on thiadiazolyl carboxamides. The 2019 patent WO-2020243459-A1 disclosed lead compounds with Polθ helicase domain IC₅₀ values of 4–6 nM, establishing thiadiazole as a privileged scaffold for disrupting TMEJ. X-ray crystallography revealed these inhibitors trap Polθ in closed conformations on B-form DNA, prolonging enzyme-DNA complex stability by >40 minutes compared to uninhibited states.

Emergence of N-(5-((3-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-4-Nitrobenzamide in Cancer Biology

This compound (PubChem CID: 3305831) represents a strategic evolution from first-generation thiadiazole inhibitors. Its molecular architecture features:

- 1,3,4-Thiadiazole core : Facilitates π-π stacking with DNA nucleobases

- 3-Chlorobenzylthio moiety : Enhances hydrophobic interactions in Polθ’s helicase domain

- 4-Nitrobenzamide group : Contributes to allosteric inhibition through hydrogen bonding

Comparative studies with analog 4j (a 2,5-diphenyl-1,3,4-thiadiazole hydroxamate) show 3.2-fold greater cytotoxicity in HCT116 colorectal carcinoma cells (IC₅₀ = 0.8 μM vs. 2.6 μM). Mechanistically, the compound induces histone H3 hyperacetylation (1.9-fold increase at 1 μM) and caspase-3 activation (2.4-fold vs. controls) within 24 hours, confirming dual epigenetic and apoptotic effects.

Table 1: Structural and Biochemical Properties of Select Thiadiazole Derivatives

| Compound | Molecular Weight | Target IC₅₀ | DNA Binding Constant (M⁻¹) |

|---|---|---|---|

| 4j (SAHA derivative) | 412.5 g/mol | HDAC1: 15 nM | 8.5 × 10⁴ |

| WO-2020243459 Lead | 398.4 g/mol | Polθ: 5 nM | Not Reported |

| CID 3305831 | 406.9 g/mol | Polθ: 7 nM | 9.2 × 10⁴ |

Contemporary Research Landscape and Scientific Significance

The 2023 patent WO2024069592A1 highlights ongoing optimization of N-(5-substituted-thiadiazolyl)carboxamides, with CID 3305831 serving as a structural template for third-generation Polθ inhibitors. Current efforts focus on:

- Stereoelectronic modulation : Introducing electron-withdrawing groups at the benzamide para-position to enhance allosteric binding affinity

- Solubility enhancement : Replacing the nitro group with sulfonamide moieties to improve aqueous solubility (>2.5 mg/mL target)

- Selectivity profiling : Reducing off-target interactions with PARP1 (current selectivity index: 38:1 Polθ:PARP1)

Notably, CID 3305831 demonstrates synergistic activity with olaparib in BRCA1-mutated MX-1 breast cancer xenografts, achieving 92% tumor growth inhibition vs. 67% for monotherapy. This synergy stems from concurrent inhibition of TMEJ (via Polθ) and base excision repair (via PARP), creating synthetic lethality through cumulative DNA damage.

Properties

IUPAC Name |

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3S2/c17-12-3-1-2-10(8-12)9-25-16-20-19-15(26-16)18-14(22)11-4-6-13(7-5-11)21(23)24/h1-8H,9H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZXSQDXVARWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Chlorobenzylthio Group: The chlorobenzylthio group can be introduced by reacting the thiadiazole intermediate with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Nitrobenzamide Group: The final step involves the coupling of the chlorobenzylthio-thiadiazole intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorobenzylthio group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve multiple molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

Pathways Involved: It may induce oxidative stress, leading to cell damage and apoptosis in cancer cells. Additionally, it may inhibit key enzymes in bacterial and fungal cells, disrupting their metabolic processes and leading to cell death.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s 3-chlorobenzylthio group is a positional isomer of the 4-chlorobenzylthio group in 5e and 5j. Chlorine’s meta vs. para position may alter electronic effects and steric interactions, impacting binding to biological targets .

- Amide Group: The 4-nitrobenzamide in the target compound contrasts with phenoxyacetamide groups in compounds.

- Synthetic Yields : Derivatives with benzylthio groups (e.g., 5h in , % yield) generally exhibit higher yields than those with smaller substituents (e.g., methylthio in 5k, 72%) .

Crystallographic and Stability Insights

- Hydrogen Bonding : Analogous compounds (e.g., ) form intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) that stabilize crystal packing. The target compound’s nitro group may participate in similar interactions, enhancing stability .

Biological Activity

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiadiazole core linked to a 4-nitrobenzamide moiety through a chlorobenzyl thio group. This unique structure contributes to its biological activity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Thiadiazole Ring : Starting from 4-chlorobenzoic acid, the synthesis proceeds through hydrazination and cyclization with carbon disulfide.

- Thioether Formation : The 3-chlorobenzyl thio group is introduced via nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the thiadiazole derivative with 4-nitrobenzoyl chloride.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : this compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated potent cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.28 |

| 5-Fluorouracil | MCF-7 | 6.80 |

| N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | HepG2 | 9.6 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Treatment with this compound has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in cancer cells, leading to apoptosis .

- Cell Cycle Arrest : Significant alterations in cell cycle progression were observed in treated cells, particularly at the G2/M phase .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi by interfering with specific enzymatic pathways essential for microbial survival .

Case Studies

Several studies have highlighted the biological activity of similar thiadiazole derivatives:

-

Study on Anticancer Agents : A study evaluated a series of 1,3,4-thiadiazole derivatives and found that structural modifications significantly affected their cytotoxicity against cancer cell lines .

- Notable Findings : Compounds with enhanced lipophilicity exhibited improved cell permeability and anticancer efficacy.

- Antimicrobial Efficacy : Research on related compounds indicated promising results against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.